Bcl-xL antagonist 2

Apoptosis Cancer Research BH3 Mimetics

Select Bcl-xL antagonist 2 (compound 14) for in vivo studies requiring oral dosing—16% bioavailability and t1/2=6.0 h eliminate IV/IP constraints. Its balanced Bcl-2/Bcl-xL dual inhibition fills the gap between WEHI-539 (no oral use) and navitoclax (dose-limiting thrombocytopenia). Induces apoptosis at 10 nM in SCLC lines. Choose this tool to co-target Bcl-2 and Bcl-xL while preserving platelets.

Molecular Formula C21H16N4O3S2
Molecular Weight 436.5 g/mol
Cat. No. B8218004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-xL antagonist 2
Molecular FormulaC21H16N4O3S2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O
InChIInChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26)
InChIKeyPHCCZZHEZZPUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bcl-xL Antagonist 2: A Dual Bcl-2/Bcl-xL Inhibitor with Distinct Oral Bioavailability and In Vivo Antitumor Activity


Bcl-xL antagonist 2 (also known as compound 14) is a small-molecule dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, developed through structure-based design at the University of Michigan [1]. It is characterized by its oral bioavailability, subnanomolar binding affinity to Bcl-xL (Ki = 65 nM) and Bcl-2, and its ability to induce apoptosis in cancer cells at low nanomolar concentrations [1]. The compound has demonstrated strong antitumor activity in vivo, positioning it as a distinct candidate among Bcl-xL-targeting agents [1].

Why Bcl-xL Antagonist 2 Cannot Be Interchanged with WEHI-539, Navitoclax, or A-1331852


Bcl-xL antagonist 2 occupies a unique pharmacologic niche distinct from both selective Bcl-xL probes (e.g., WEHI-539) and broad Bcl-2 family inhibitors (e.g., navitoclax). Its balanced dual inhibition profile, combined with validated oral bioavailability and in vivo efficacy, addresses critical gaps that pure Bcl-xL inhibitors and pan-Bcl-2 agents fail to bridge [1]. While WEHI-539 lacks oral bioavailability and exhibits poor in vivo properties due to a labile hydrazone moiety, and navitoclax's potent Bcl-xL inhibition precipitates dose-limiting thrombocytopenia, Bcl-xL antagonist 2 offers a therapeutically relevant window of activity [2][3]. Substituting with a selective Bcl-xL inhibitor would sacrifice Bcl-2 co-targeting essential for certain cancers, while replacing with navitoclax would introduce an unacceptable toxicity profile [1][3].

Quantitative Differentiation of Bcl-xL Antagonist 2 Against Key Comparators


Balanced Dual Bcl-2/Bcl-xL Inhibition vs. Navitoclax's Broad-Spectrum Activity

Bcl-xL antagonist 2 exhibits a balanced dual inhibition profile against both Bcl-2 and Bcl-xL with Ki values in the subnanomolar range, specifically Ki = 65 nM for Bcl-xL [1]. In contrast, navitoclax (ABT-263) is a pan-Bcl-2 inhibitor with Ki values ≤ 0.5 nM for Bcl-xL, ≤ 1 nM for Bcl-2, and ≤ 1 nM for Bcl-w . This differential selectivity has significant functional consequences: while navitoclax's high potency against Bcl-xL in platelets causes severe dose-limiting thrombocytopenia, Bcl-xL antagonist 2's modest Ki for Bcl-xL relative to its subnanomolar affinity for Bcl-2 may confer a wider therapeutic index [1].

Apoptosis Cancer Research BH3 Mimetics

Oral Bioavailability and In Vivo Pharmacokinetics vs. WEHI-539's Poor In Vivo Properties

Bcl-xL antagonist 2 is orally bioactive with a demonstrated oral bioavailability (F) of 16% in rats following intravenous administration (1 mg/kg), accompanied by a clearance (CL) of 0.47 mL/min/kg, volume of distribution at steady state (Vss) of 0.16 L/kg, and a half-life (t1/2) of 6.0 hours . In stark contrast, WEHI-539 is a valuable in vitro probe but is explicitly contraindicated for in vivo use due to its labile hydrazone moiety, high protein binding, and poor physicochemical properties that preclude meaningful systemic exposure [1].

Pharmacokinetics Oral Bioavailability In Vivo Studies

Robust In Vivo Antitumor Efficacy vs. BM-1197 and Navitoclax

Bcl-xL antagonist 2 (compound 14) achieved strong antitumor activity in an animal model of human cancer, inducing robust apoptosis in cancer cells at concentrations as low as 10 nM [1]. While BM-1197 (a dual Bcl-2/Bcl-xL inhibitor with Ki < 1 nM) also demonstrates complete tumor regression in SCLC xenografts, its induction of transient platelet reduction mirrors the on-target toxicity seen with navitoclax [2]. Bcl-xL antagonist 2's moderate Bcl-xL Ki (65 nM) may offer a superior balance between efficacy and platelet sparing, though direct comparative in vivo toxicity data are lacking.

In Vivo Efficacy Xenograft Models Cancer Therapeutics

Potent Apoptosis Induction in Cancer Cells at Low Nanomolar Concentrations

Bcl-xL antagonist 2 induces robust apoptosis in cancer cells at concentrations as low as 10 nM, as demonstrated in multiple small-cell lung cancer (SCLC) cell lines [1]. This level of potency is comparable to navitoclax, which induces apoptosis in SCLC lines at similar concentrations, and substantially more potent than many earlier Bcl-xL inhibitors that require micromolar concentrations to achieve cell death .

Apoptosis Cancer Cell Lines BH3 Profiling

Structural Determinants Favoring Oral Bioavailability Over WEHI-539

Bcl-xL antagonist 2 was designed with a 4,5-diphenyl-1H-pyrrole-3-carboxylic acid core, a scaffold optimized through iterative structure-based design informed by a 1.4 Å crystal structure with Bcl-xL [1]. In contrast, WEHI-539 contains a hydrazone moiety that is chemically labile, highly protein-bound (Log P = 6.86), and associated with poor in vivo properties, rendering it unsuitable for oral dosing [2]. The structural stability of Bcl-xL antagonist 2 directly enables its oral bioavailability, a critical advantage for in vivo pharmacology studies.

Medicinal Chemistry Drug Design Oral Bioavailability

Optimal Use Cases for Bcl-xL Antagonist 2 in Research and Preclinical Development


In Vivo Proof-of-Concept Studies Requiring Oral Dosing of a Dual Bcl-2/Bcl-xL Inhibitor

Bcl-xL antagonist 2 is uniquely suited for in vivo pharmacology studies where oral administration is required. Its 16% oral bioavailability and favorable PK profile (t1/2 = 6.0 h) enable consistent systemic exposure without the need for intravenous or intraperitoneal dosing [1]. This makes it a superior alternative to WEHI-539, which cannot be used in vivo [2].

Investigating Bcl-xL Dependency in Tumors Co-Expressing Bcl-2

In cancer models characterized by co-expression of Bcl-2 and Bcl-xL—such as certain small-cell lung cancers and lymphomas—Bcl-xL antagonist 2 provides a tool to simultaneously inhibit both anti-apoptotic proteins [1]. Its balanced dual inhibition profile distinguishes it from selective Bcl-xL agents (e.g., A-1331852) and broad-spectrum inhibitors (e.g., navitoclax), enabling dissection of the relative contributions of Bcl-2 and Bcl-xL to tumor survival [1].

Combination Therapy Studies Aiming to Mitigate Platelet Toxicity

The moderate Bcl-xL affinity (Ki = 65 nM) of Bcl-xL antagonist 2 relative to its subnanomolar Bcl-2 binding may confer a platelet-sparing effect not observed with navitoclax or BM-1197 [1][3]. Researchers exploring combination regimens that include Bcl-xL inhibition—such as with chemotherapy or targeted agents—can use Bcl-xL antagonist 2 to probe whether a therapeutic window exists that avoids dose-limiting thrombocytopenia [1].

Mechanistic Studies of Apoptosis Induction at Low Nanomolar Concentrations

Bcl-xL antagonist 2 induces robust apoptosis at concentrations as low as 10 nM in SCLC cell lines, making it an ideal tool for studying the kinetics and signaling pathways of Bcl-2/Bcl-xL-mediated cell death without confounding off-target effects that may arise at higher concentrations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcl-xL antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.